4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
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Overview
Description
“4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C9H9N3S . It has a molecular weight of 191.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3S/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) . This indicates that the compound contains a methyl group (CH3), a thiophen-2-yl group, and a pyrimidin-2-amine group.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 171 - 172 degrees Celsius .Scientific Research Applications
1. Pharmaceutical Research
- Application : This compound has been used in the synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads .
- Method : Thiophene-substituted chalcones were cyclised with guanidine in the presence of potassium hydroxide to get 4-substituted-6-thiophenopyrimidines which were then refluxed with acetylacetone to obtain pyrimidopyrimidines .
- Results : Some of the synthesized compounds have been screened for antibacterial and analgesic activities .
2. Fungicidal Activity
- Application : Some compounds of “4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine” have shown good fungicidal activities against several plant diseases .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The compounds exhibited excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) .
3. Synthesis of Novel Compounds
- Application : This compound has been used in a one-pot synthesis of compound 2-oxo-4- (pyridin-4-yl)-6- (thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile .
- Method : All the reaction components, 2-acetylthiophene, 4-pyridine carboxaldehyde, ammonium acetate, and ethyl cyanoacetate were added in the presence of ceric ammonium nitrate (CAN) and then refluxed in ethanol .
- Results : The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of Pyrimidine Derivatives
- Application : This compound can be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
5. Antiviral Study
- Application : Compounds containing five-membered heteroaryl amines, which include “4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine”, showed relatively higher antiviral activity against Newcastle disease virus .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : These compounds showed antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin .
6. Synthesis of Novel Indole Derivatives
- Application : This compound can be used in the synthesis of novel indole derivatives .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety And Hazards
properties
IUPAC Name |
4-methyl-6-thiophen-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVGXOGNNMTUTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345596 |
Source
|
Record name | 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine | |
CAS RN |
26963-43-9 |
Source
|
Record name | 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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